3′,5′-Di-O-acetyl-O2,2′-cyclouridine is a synthetic pyrimidine nucleoside derivative. Its primary significance in scientific research stems from its role as a versatile intermediate in the chemical synthesis of modified nucleosides. Notably, it serves as a precursor for producing various derivatives of uridine, a fundamental nucleoside found in RNA. This compound's utility arises from its unique structure, which facilitates the inversion or replacement of the 2′-hydroxyl group in uridine. []
3',5'-diacetyl-O^2^,2-cyclouridine is a synthetic nucleoside analogue derived from cyclouridine, characterized by the presence of two acetyl groups at the 3' and 5' positions of the ribose sugar. This compound is notable for its potential applications in molecular biology, particularly in the synthesis of oligonucleotides and as a research tool in antiviral and anticancer studies. The compound's unique structure allows it to interact with nucleic acids in ways that can influence their stability and reactivity.
3',5'-diacetyl-O^2^,2-cyclouridine can be synthesized through various chemical methods, which involve modifications of existing nucleoside frameworks. The compound is available from specialized chemical suppliers and is utilized in research settings focusing on nucleic acid chemistry.
This compound falls under the category of modified nucleosides. It is classified as a pyrimidine nucleoside analogue due to its structural similarity to uridine, with additional acetyl groups that enhance its solubility and reactivity.
The synthesis of 3',5'-diacetyl-O^2^,2-cyclouridine typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. Typically, reactions are conducted under anhydrous conditions to prevent hydrolysis of the acetyl groups. The use of solvents like dichloromethane or dimethylformamide can facilitate better solubility and reaction rates.
3',5'-diacetyl-O^2^,2-cyclouridine has a molecular formula of C11H12N2O5. The structure features:
3',5'-diacetyl-O^2^,2-cyclouridine can undergo several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its structure; for instance, the presence of electron-withdrawing acetyl groups can stabilize certain reactive intermediates during phosphorylation.
The mechanism by which 3',5'-diacetyl-O^2^,2-cyclouridine interacts with biological systems primarily involves its incorporation into RNA strands during oligonucleotide synthesis. Its modified structure allows it to:
Research has shown that modified nucleosides like 3',5'-diacetyl-O^2^,2-cyclouridine can improve the efficacy of RNA-based therapeutics by increasing their resistance to enzymatic degradation.
3',5'-diacetyl-O^2^,2-cyclouridine has several applications in scientific research:
Modified pyrimidine nucleosides have undergone transformative advancements since the mid-20th century, driven by the need to optimize nucleic acid interactions and metabolic stability. Early work focused on halogenated or methylated bases (e.g., 5-fluorouracil), which revealed the therapeutic potential of nucleoside antimetabolites [2]. The discovery of O²,2′-cyclouridine in 1959 marked a pivotal shift toward sugar-puckering manipulation, demonstrating that covalent bridges between the base and sugar could enforce rigid C3'-endo conformations [4]. This innovation laid the groundwork for bridged nucleic acids (BNAs), such as 2',4'-BNA/LNA (introduced in 1997–1998), which exhibited unprecedented hybridization affinity and nuclease resistance [6]. Subsequent developments explored N-type puckering in analogs like 2',4'-BNANC, further refining specificity and safety profiles for antisense applications [6]. Concurrently, acyl protecting groups—notably acetyl and benzoyl—were integrated into synthetic workflows to shield reactive hydroxyls during phosphoramidite-based oligonucleotide synthesis [3]. The fusion of these two strategies—conformational constraint and transient protection—culminated in advanced intermediates like 3',5'-diacetyl-O²,2-cyclouridine, designed to streamline the synthesis of next-generation therapeutics.
Table 1: Key Milestones in Modified Pyrimidine Nucleoside Development
Year | Modification | Significance | Reference |
---|---|---|---|
1959 | O²,2′-cyclouridine | First bridged uridine; enforced C3'-endo conformation | [4] |
1977 | 2′,3′-O-acetyluridine | Acetyl protection for ribose hydroxyls | [1] |
1997 | 2',4'-BNA/LNA | Rigid bicyclic scaffold; enhanced duplex stability | [6] |
2010s | Phosphorothioate oligonucleotides | Nuclease-resistant backbone; FDA-approved therapeutics | [2] |
2020s | 3',5'-diacetyl-O²,2-cyclouridine | Hybrid intermediate merging conformational constraint with protecting groups | [3] [9] |
The O²,2′-cyclo bridge in uridine derivatives imposes profound conformational and electronic effects critical for nucleic acid functionality. This motif forms a covalent bond between the uracil O2 and the ribose C2', generating a fused [3.3.0]-bicyclic system that locks the ribose in a rigid northern (C3'-endo) pucker [4] [9]. This conformation mimics the sugar geometry in A-form RNA duplexes, preorganizing the nucleoside for optimal base stacking and hybridization. Crystallographic analyses confirm that the bridge reduces torsional flexibility (ΔG) by >5 kcal/mol compared to unmodified uridine, thereby increasing melting temperatures (Tm) of complementary duplexes by 2–8°C per incorporation [6] [9]. Spectroscopically, the motif exhibits a characteristic 13C-NMR shift at δ 85–90 ppm for C2', signaling the formation of the ether linkage, while circular dichroism reveals a pronounced B2u Cotton effect indicative of altered chirality [4] [9]. The bridge also electronically deactivates the uracil C2 carbonyl toward nucleophilic attack, enhancing base stability under acidic or enzymatic conditions. These attributes collectively enable the O²,2′-cyclo unit to serve as both a structural modulator and a protective element during solid-phase oligonucleotide synthesis [6] [9].
Acyl protecting groups, particularly acetyl (-COCH3), are indispensable for regioselective functionalization in nucleoside chemistry. Their utility stems from three key properties: (1) rapid installation under mild conditions (e.g., acetic anhydride/pyridine), (2) orthogonal stability toward acid/base-labile groups (e.g., tert-butyldimethylsilyl), and (3) clean removal via nucleophilic catalysts (e.g., NH3/MeOH) without affecting phosphodiester bonds [3]. In 3',5'-diacetyl-O²,2-cyclouridine, the 3',5'-diacetyl motif serves dual roles:
Table 2: Comparison of Hydroxyl-Protecting Groups in Nucleoside Synthesis
Protecting Group | Installation Reagent | Orthogonality | Deprotection Conditions | Advantages/Limitations |
---|---|---|---|---|
Acetyl (Ac) | Ac2O/pyridine | Moderate | NH3/MeOH, 55°C, 5h | Rapid deprotection; may migrate |
Benzoyl (Bz) | BzCl/pyridine | High | Conc. NH4OH, 55°C, 12h | High steric bulk; slow deprotection |
tert-Butyldimethylsilyl (TBS) | TBSCl/imidazole | High | F− sources (e.g., TBAF) | Robust protection; requires fluoride |
4,4′-Dimethoxytrityl (DMT) | DMTCl/pyridine | High | 3% dichloroacetic acid/DCM | Acid-labile; standard for 5′-OH protection |
The escalating demand for oligonucleotide therapeutics (e.g., mRNA vaccines, siRNA agents) necessitates intermediates that reconcile synthetic efficiency with structural precision. 3',5'-diacetyl-O²,2-cyclouridine addresses three critical imperatives:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7